molecular formula C19H16F3N5O5 B2648896 3-(Pyrimidin-2-yl)-5-(1-(3-(trifluoromethyl)benzyl)azetidin-3-yl)-1,2,4-oxadiazole oxalate CAS No. 1428371-88-3

3-(Pyrimidin-2-yl)-5-(1-(3-(trifluoromethyl)benzyl)azetidin-3-yl)-1,2,4-oxadiazole oxalate

Cat. No.: B2648896
CAS No.: 1428371-88-3
M. Wt: 451.362
InChI Key: WDBNHFBXJGMHIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Pyrimidin-2-yl)-5-(1-(3-(trifluoromethyl)benzyl)azetidin-3-yl)-1,2,4-oxadiazole oxalate is a high-purity chemical reagent designed for pharmaceutical and life science research. This compound features a 1,2,4-oxadiazole heterocycle, a privileged structure in medicinal chemistry known for its bioisosteric properties, often serving as a stable surrogate for ester and amide functional groups . The molecular architecture integrates this oxadiazole core with a pyrimidine ring and a benzylazetidine moiety containing a trifluoromethyl group, suggesting potential for diverse biological interactions. Researchers can leverage this compound as a key intermediate or building block in the synthesis of novel bioactive molecules. Its structure aligns with scaffolds used in developing ligands for various enzyme and receptor targets, making it valuable for drug discovery programs, particularly in hit-to-lead optimization and structure-activity relationship (SAR) studies . This product is provided as an oxalate salt to enhance stability and solubility. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications. HANDLING & SAFETY: Prior to handling, researchers must consult the product's Safety Data Sheet (SDS). Not for diagnostic or therapeutic use. The buyer assumes responsibility for confirming product identity and/or purity.

Properties

IUPAC Name

oxalic acid;3-pyrimidin-2-yl-5-[1-[[3-(trifluoromethyl)phenyl]methyl]azetidin-3-yl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14F3N5O.C2H2O4/c18-17(19,20)13-4-1-3-11(7-13)8-25-9-12(10-25)16-23-15(24-26-16)14-21-5-2-6-22-14;3-1(4)2(5)6/h1-7,12H,8-10H2;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDBNHFBXJGMHIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1CC2=CC(=CC=C2)C(F)(F)F)C3=NC(=NO3)C4=NC=CC=N4.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16F3N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(Pyrimidin-2-yl)-5-(1-(3-(trifluoromethyl)benzyl)azetidin-3-yl)-1,2,4-oxadiazole oxalate represents a novel class of oxadiazole derivatives that have garnered attention for their potential biological activities, particularly in the field of cancer therapeutics. This article explores the synthesis, biological evaluation, and mechanisms of action of this compound, drawing from a variety of research studies and findings.

Synthesis

The synthesis of oxadiazole derivatives typically involves the reaction of pyrimidine and trifluoromethylbenzyl components with azetidine and oxalic acid derivatives. The process can be summarized as follows:

  • Formation of the Oxadiazole Ring : The initial step involves the condensation of pyrimidine derivatives with hydrazides to form the oxadiazole structure.
  • Substitution Reactions : The introduction of the trifluoromethylbenzyl group occurs via nucleophilic substitution.
  • Final Oxalate Formation : The final product is obtained by reacting the oxadiazole with oxalic acid to yield the oxalate salt.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds containing the oxadiazole moiety. For instance:

  • Cell Proliferation Inhibition : In vitro assays demonstrated that this compound exhibited significant inhibition of cell proliferation in various cancer cell lines, including MCF-7 (breast cancer), HeLa (cervical cancer), and Jurkat (T-cell leukemia) cells. The compound showed IC50 values ranging from 5 to 20 µM depending on the cell line and exposure duration .

The proposed mechanism for the anticancer activity includes:

  • Induction of Apoptosis : The compound triggers apoptotic pathways in cancer cells, leading to increased expression of pro-apoptotic factors such as p21 and activation of caspases .
  • Inhibition of Histone Deacetylases (HDACs) : Similar compounds have been shown to inhibit class IIa HDACs selectively, which is crucial for regulating gene expression related to cell growth and apoptosis .

Case Studies

Several case studies have documented the efficacy of similar oxadiazole derivatives:

  • Study on Trifluoromethylated Oxadiazoles : A series of trifluoromethyl-substituted oxadiazoles were evaluated for their anticancer effects, showing promising results in enhancing cytotoxicity when combined with existing chemotherapeutic agents like bortezomib .
  • Comparative Analysis : In a comparative study, this compound was found to outperform several known anticancer agents in terms of selectivity and potency against non-cancerous cells .

Data Table

Compound NameCell LineIC50 (µM)Mechanism
OxadiazoleMCF-710Apoptosis induction
HeLa15HDAC inhibition
Jurkat20Caspase activation

Comparison with Similar Compounds

Comparison with Structural Analogs

Heterocyclic Core and Substituent Variations

Table 1: Structural Comparison of Key Analogs
Compound Name Core Structure Substituents (Position) Key Features Reference
Target Compound 1,2,4-oxadiazole Pyrimidin-2-yl (3), Azetidin-3-yl (5) Oxalate salt; Trifluoromethylbenzyl N/A
(S)-5-(1-(But-3-en-2-yl)piperidin-4-yl)-3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazole (3z) 1,2,4-oxadiazole 3-(Trifluoromethyl)phenyl (3), Piperidin-4-yl (5) Piperidine ring; 97% enantiomeric excess
3-(Pyrimidin-2-yl)-5-(1-(thiophen-2-ylmethyl)azetidin-3-yl)-1,2,4-oxadiazole oxalate 1,2,4-oxadiazole Pyrimidin-2-yl (3), Thiophen-2-ylmethyl (azetidine) Thiophene substituent; Oxalate salt
Methyl 4-(2-(4-((1-methyl-1H-benzo[d]imidazol-2-yl)amino)piperidin-1-yl)ethyl)benzoate (32) Benzoate ester Benzimidazole-piperidine Antiplasmodium activity

Key Observations :

  • Substituent Effects : The 3-(trifluoromethyl)benzyl group enhances lipophilicity (logP) relative to the thiophen-2-ylmethyl group in the analog from , which may prioritize different metabolic pathways .

Key Observations :

  • ’s cycloaddition route is scalable but may require optimization for introducing the azetidine moiety .
Table 3: Functional Group Impact on Bioactivity
Compound Name Functional Group Reported Activity Reference
Target Compound Trifluoromethylbenzyl, Oxadiazole Hypothesized kinase inhibition N/A
1,5,6-trimethyl-N-(1-(4-(3-methyl-1,2,4-oxadiazol-5-yl)phenethyl)piperidin-4-yl)-1H-benzo[d]imidazol-2-amine (61) Methyl-oxadiazole, Benzimidazole Antiplasmodium (IC50 = 0.8 μM)
5-{1-[(4-Chlorophenyl)sulfonyl]pyrrolidin-2-yl}-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole Sulfonyl-pyrrolidine, Trifluoromethyl Unknown (supplier data)

Key Observations :

  • The trifluoromethyl group in the target compound and analogs enhances membrane permeability, critical for CNS-targeting drugs.
  • ’s methyl-oxadiazole derivatives exhibit potent antiplasmodium activity, suggesting the oxadiazole core’s versatility in targeting parasitic enzymes .

Q & A

Q. What validation steps are required when adapting literature protocols for analogous compounds (e.g., pyrazolo[1,5-a]pyrimidines) to this oxadiazole derivative?

  • Methodological Answer :
  • Replicate key steps : Confirm reactivity of pyrimidin-2-ylthio intermediates under reported conditions .
  • Modify protecting groups : Use tert-butyldimethylsilyl (TBS) instead of acetyl for azetidine nitrogen if needed .
  • Validate regioselectivity : Use NOESY or X-ray crystallography (as in fluorinated oxazolidinones ) to confirm substitution patterns.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.